5-Ethylsulfonyl-2-morpholin-4-yl-aniline
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Overview
Description
Preparation Methods
The synthesis of 5-Ethylsulfonyl-2-morpholin-4-yl-aniline involves several stepsThe reaction conditions typically involve the use of strong acids or bases, and the process may require elevated temperatures to achieve the desired product
Chemical Reactions Analysis
5-Ethylsulfonyl-2-morpholin-4-yl-aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of amines or other reduced derivatives.
Scientific Research Applications
5-Ethylsulfonyl-2-morpholin-4-yl-aniline is widely used in scientific research, particularly in:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethylsulfonyl-2-morpholin-4-yl-aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Ethylsulfonyl-2-morpholin-4-yl-aniline can be compared to other similar compounds, such as:
4-Morpholin-4-yl-aniline: Lacks the ethylsulfonyl group, making it less reactive in certain chemical reactions.
2-Morpholin-4-yl-aniline: Similar structure but without the ethylsulfonyl group, leading to different chemical and biological properties.
5-Methylsulfonyl-2-morpholin-4-yl-aniline: Similar but with a methylsulfonyl group instead of an ethylsulfonyl group, affecting its reactivity and applications.
Properties
IUPAC Name |
5-ethylsulfonyl-2-morpholin-4-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-2-18(15,16)10-3-4-12(11(13)9-10)14-5-7-17-8-6-14/h3-4,9H,2,5-8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQDMYVRQJUHTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650190 |
Source
|
Record name | 5-(Ethanesulfonyl)-2-(morpholin-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-43-3 |
Source
|
Record name | 5-(Ethylsulfonyl)-2-(4-morpholinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942474-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Ethanesulfonyl)-2-(morpholin-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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